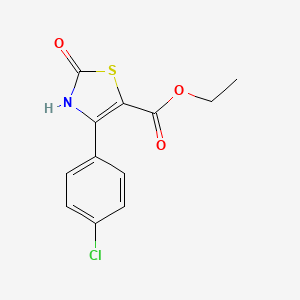

ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-2-17-11(15)10-9(14-12(16)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJKVDOLJBEHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428317 | |

| Record name | ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-09-5 | |

| Record name | Ethyl 4-(4-chlorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiourea to form the intermediate 4-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-5-one. This intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Conditions :

-

Basic Hydrolysis : 2 M NaOH in ethanol/water (1:1), reflux for 4–6 hours .

-

Acidic Hydrolysis : Concentrated HCl in ethanol, reflux for 6 hours .

Example :

| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Product Characterization (NMR) |

|---|---|---|---|---|---|

| NaOH | Ethanol/H₂O | Reflux | 6 | 85 | δ 12.1 (s, COOH), δ 7.56 (d, J=8.7 Hz, Ar–H) |

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates nucleophilic substitution, particularly at the C2 position.

Reaction with Hydrazines :

Condensation with hydrazine derivatives forms hydrazones, enhancing biological activity .

Conditions :

Example :

| Substrate | Product | Yield (%) | Key Spectral Data (¹H NMR) |

|---|---|---|---|

| Phenylhydrazine | Hydrazone derivative | 76 | δ 8.29 (s, CH=N), δ 10.12 (s, NHCSNH) |

Electrophilic Aromatic Substitution (EAS) on the 4-Chlorophenyl Ring

The chlorophenyl group undergoes nitration or sulfonation under standard EAS conditions.

Nitration :

Sulfonation :

-

Conditions : SO₃ in H₂SO₄, 50°C, 4 hours.

Cyclocondensation Reactions

The ketone at C2 participates in cyclization to form fused heterocycles.

Example with Dimethyl Acetylenedicarboxylate :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Methanol, reflux, 30 min | Pyrrolo-thiazole derivative | 66 |

Characterization :

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups to the chlorophenyl ring.

Conditions :

-

Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hours .

| Aryl Boronic Acid | Yield (%) | Product Application |

|--------------------|-----------|------------------------------------|

| 4-Methoxyphenyl | 82 | Anticancer agents |

Thiazole Ring Functionalization

The thiazole nitrogen participates in alkylation or acylation reactions.

Acylation Example :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | Dioxane, triethylamine | N-Acylated derivative | 73 |

Research Findings

-

Biological Relevance : Derivatives exhibit anticancer activity, with IC₅₀ values as low as 1.61 µg/mL against breast cancer cells (MCF-7) .

-

Structural Insights : Electronegative substituents (e.g., Cl, NO₂) enhance reactivity and bioactivity .

-

Synthetic Efficiency : Ionic liquids (e.g., DIPEAc) improve reaction yields (93% in 45 minutes) .

This compound’s versatility in synthesis and functionalization underscores its importance in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing thiazole moieties. Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazole structures have demonstrated significant activity against breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. The presence of the chlorophenyl group enhances the compound's potency by influencing its interaction with biological targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives exhibit notable antibacterial and antifungal activities. For example, derivatives of ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate have shown effectiveness against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The structure-activity relationship suggests that electron-withdrawing groups on the phenyl ring significantly enhance antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate is crucial for optimizing its pharmacological properties. The following factors are pivotal:

Substituent Effects

The presence of different substituents on the phenyl ring and the thiazole core can significantly influence biological activity. For instance:

- Chloro Substitution : Enhances lipophilicity and cellular uptake.

- Electron-Withdrawing Groups : Improve antibacterial properties by increasing electrophilicity.

Ring Modifications

Modifications to the thiazole ring can lead to variations in potency and selectivity for specific biological targets. Studies have shown that introducing additional functional groups can enhance anticancer activity by promoting apoptosis in tumor cells .

Case Study 1: Anticancer Screening

A recent study evaluated a series of thiazole derivatives for anticancer activity against various cell lines. Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate exhibited an IC50 value indicative of potent cytotoxicity against HCT116 cells, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate were tested against multiple bacterial strains. The results demonstrated significant inhibition against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. The compound’s anti-inflammatory effects could be attributed to its inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Key Findings:

Halogen Effects: Replacement of chlorine with fluorine (e.g., ) reduces molecular weight and alters electronic properties. Fluorine’s higher electronegativity may enhance dipole interactions, while chlorine’s larger size improves lipophilicity .

Functional Group Modifications: Substitution of 2-oxo with 2-thioxo (e.g., ) introduces a thioamide group, which can participate in hydrogen bonding and metal coordination, altering solubility and reactivity .

Biological Implications :

- Thiazoles with trifluoromethyl groups () exhibit enhanced metabolic stability due to the electron-withdrawing nature of CF₃, making them candidates for drug development .

- Methylsulfanyl substituents () may improve hydrophobic interactions in biological targets, though toxicity risks require further study .

Synthetic Considerations :

- The ethyl carboxylate group at position 5 is a common feature, enabling straightforward hydrolysis to carboxylic acids for further derivatization .

- Crystallographic tools like SHELX and ORTEP () are critical for resolving the structures of these compounds, particularly for analyzing substituent effects on molecular packing .

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound is characterized by a thiazole ring with a carboxylate functional group and a chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 267.73 g/mol. The synthesis typically involves the cyclization of 4-chlorobenzoyl chloride with thiourea, followed by esterification with ethyl chloroformate .

2.1 Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate was tested against the HEPG2 liver carcinoma cell line using the MTT assay, revealing an IC50 value indicative of moderate cytotoxicity. The presence of electron-donating groups on the phenyl ring has been shown to enhance this activity .

Table 1: Cytotoxicity Data Against HEPG2 Cell Line

| Compound | IC50 (µM) |

|---|---|

| Ethyl 4-(4-chlorophenyl)-2-oxo... | 7.06 |

| Ethyl 2-(4-chlorophenyl)thiazole... | 1.03 |

| Doxorubicin (Control) | 0.31 |

The data indicates that while ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate shows promising activity, it does not surpass the potency of doxorubicin, a standard chemotherapeutic agent.

2.2 Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial effects. A study highlighted the compound's potential as an anti-tubercular agent, showing effectiveness against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL .

3. Structure-Activity Relationships (SAR)

The biological activity of ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate is heavily influenced by its structural components:

- Chlorine Substituent : The presence of the chlorine atom enhances lipophilicity and may contribute to increased binding affinity to biological targets.

- Electron-Dongating Groups : Substituents such as methoxy or methyl at the para position on the phenyl ring have been linked to improved cytotoxicity due to increased electron density facilitating interactions with cellular targets .

Case Study: Induction of Oct3/4 Expression

Research has identified ethyl derivatives that influence Oct3/4 expression in embryonic stem cells, suggesting potential applications in regenerative medicine . The ability to modulate pluripotency markers indicates that these compounds may play a role in stem cell biology and therapeutic applications.

Q & A

Q. What are the established synthetic routes for ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted thioamides with α-ketoesters. For example, refluxing ethyl 2-chloro-2-oxoacetate with 4-chlorophenyl thioamide derivatives in toluene, catalyzed by methylsulfonic acid, followed by purification via flash chromatography (EtOAc:cyclohexane) yields the target compound . Optimization includes monitoring reaction progress via TLC, adjusting reflux duration (6–12 hours), and recrystallization from ethyl acetate to improve purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings (e.g., 84.59° between phenyl groups) .

- NMR/FTIR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ in FTIR) and regiochemistry. H NMR detects ethyl ester protons (δ 1.2–4.3 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ via ESI-MS) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways and optimize synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and energy barriers for cyclocondensation. Reaction path search algorithms (e.g., GRRM) identify intermediates, while machine learning prioritizes solvent/catalyst combinations. For example, toluene’s polarity and boiling point align with reflux conditions in .

Q. How can structural modifications enhance biological activity while retaining the thiazole core?

- Methodological Answer :

- Substituent analysis : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -NO₂) to improve antimicrobial potency .

- Bioisosteric replacement : Substitute the ethyl ester with a methyl group to assess metabolic stability .

- Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How to address contradictions in reported biological activity data?

- Methodological Answer :

- Standardize assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and solvent controls (DMSO ≤1% v/v) to minimize variability .

- Dose-response curves : Compare IC₅₀ values across studies using nonlinear regression models .

- SAR analysis : Correlate substituent effects (e.g., para-Cl vs. meta-Cl) with activity trends .

Q. What strategies resolve challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) or mixtures (EtOAc:hexane) for slow evaporation .

- Hydrogen bond engineering : Introduce hydroxyl or amino groups to promote intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.